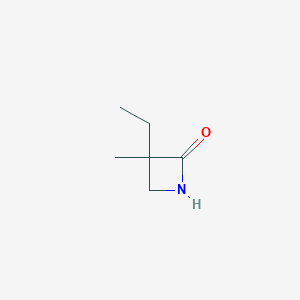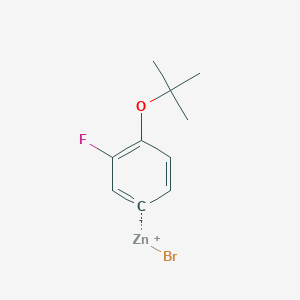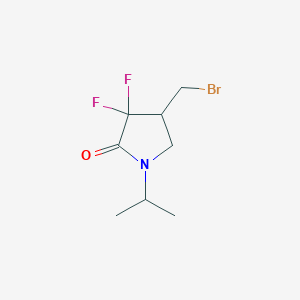
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reagents: Brominating agents (e.g., N-bromosuccinimide)
- Conditions: Anhydrous solvents, controlled temperature
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the bromomethyl and difluoro groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
-
Step 1: Formation of the Pyrrolidinone Ring
- Starting materials: 3,3-difluoro-1-isopropylpyrrolidin-2-one
- Reagents: Anhydrous solvents, catalysts
- Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature
化学反応の分析
Types of Reactions
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can modify the pyrrolidinone ring or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, anhydrous solvents, controlled temperature
Oxidation: Oxidizing agents such as potassium permanganate, controlled temperature
Reduction: Reducing agents such as lithium aluminum hydride, anhydrous solvents
Major Products
Substitution: Various substituted pyrrolidinones
Oxidation: Oxidized derivatives with additional functional groups
Reduction: Reduced derivatives with modified ring structures
科学的研究の応用
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The difluoro groups can influence the compound’s reactivity and stability. The isopropyl group can affect the compound’s solubility and interaction with other molecules.
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromomethyl-6,7-dimethoxycoumarin
- 1-Bromo-4-fluorobenzene
Uniqueness
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one is unique due to the combination of its bromomethyl, difluoro, and isopropyl groups attached to a pyrrolidinone ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C8H12BrF2NO |
|---|---|
分子量 |
256.09 g/mol |
IUPAC名 |
4-(bromomethyl)-3,3-difluoro-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H12BrF2NO/c1-5(2)12-4-6(3-9)8(10,11)7(12)13/h5-6H,3-4H2,1-2H3 |
InChIキー |
TZIFQJBKGQJYRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(C(C1=O)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
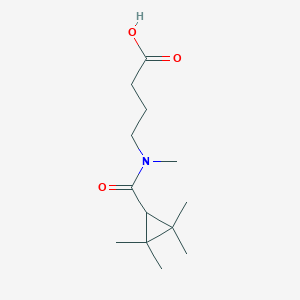
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
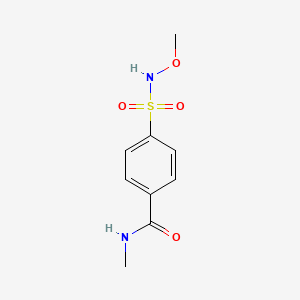
![Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
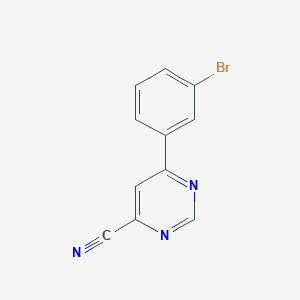
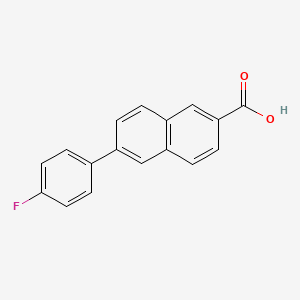
methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
